molecular formula C15H15FN2O2 B2402017 (3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone CAS No. 2034511-76-5

(3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

Cat. No. B2402017
M. Wt: 274.295
InChI Key: WWVGUVQAXLPQRK-UHFFFAOYSA-N
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Description

(3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone, also known as FPEI, is a chemical compound with potential applications in scientific research. It is a synthetic molecule that belongs to the class of pyrrolidine derivatives and isoxazole derivatives. FPEI has been studied for its potential use in the field of neuroscience, particularly in the study of the brain's reward system.

Scientific Research Applications

Anticonvulsant Activities

A study by Malik and Khan (2014) synthesized a series of compounds including (5-amino-3-substituted-1, 2, 4-triazin-6-yl)(2-(6-halo-substituted benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanones. They found that these compounds, particularly (5-amino-3-phenyl-1, 2, 4-triazin-6-yl)(2-(6-fluorobenzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone, exhibited significant anticonvulsant activities, surpassing the reference drug phenytoin in potency (Malik & Khan, 2014).

Crystallographic and Conformational Analyses

Huang et al. (2021) conducted a study on compounds including methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate and (2-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone. They performed crystallographic and conformational analyses using X-ray diffraction and density functional theory (DFT), revealing insights into the molecular structures and physicochemical properties of these compounds (Huang et al., 2021).

Pharmaceutical Formulation

Burton et al. (2012) investigated ((R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl)((S)-2-(4-fluorophenyl)pyrrolidin-1-yl)methanone (Compound A) for its solubility and stability in pharmaceutical formulations. They aimed to increase the bioavailability of poorly water-soluble compounds like Compound A, essential for early toxicology and clinical studies (Burton et al., 2012).

Antimicrobial Activity

Kumar et al. (2012) synthesized a series of (3-phenyl-5-(1-phenyl-3-aryl-1H-pyrazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)(pyridin-4-yl)methanones, showing significant antimicrobial activity. Their findings suggest potential pharmaceutical applications for compounds like (3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone in combating microbial infections (Kumar et al., 2012).

Conformational Analysis and Antiproliferative Activity

Prasad et al. (2018) synthesized and evaluated the title compound for its antiproliferative activity. They also performed conformational analysis, revealing the molecule's stability and potential interactions important for biological activity (Prasad et al., 2018).

properties

IUPAC Name

[3-(3-fluorophenyl)pyrrolidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2/c1-10-7-14(17-20-10)15(19)18-6-5-12(9-18)11-3-2-4-13(16)8-11/h2-4,7-8,12H,5-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWVGUVQAXLPQRK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)N2CCC(C2)C3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-Fluorophenyl)pyrrolidin-1-yl)(5-methylisoxazol-3-yl)methanone

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